REACTION_CXSMILES
|
O(C1C=CC([N+]([O-])=O)=CC=1)C1O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]1O.C([O-])(=O)C.[Na+].[CH2:27]1[CH2:35][N:34]2[CH:30]([CH:31]([OH:37])[CH:32]([OH:36])[CH2:33]2)[CH:29]([OH:38])[CH2:28]1>>[CH2:27]1[CH2:35][N:34]2[C@@H:30]([C@H:31]([OH:37])[C@H:32]([OH:36])[CH2:33]2)[C@H:29]([OH:38])[CH2:28]1 |f:1.2|
|
Name
|
|
Quantity
|
25 μL
|
Type
|
reactant
|
Smiles
|
O(C1[C@@H](O)[C@@H](O)[C@H](O)[C@H](O1)CO)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(C2C(C(CN2C1)O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction for 60 minutes at 37° C.
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
the reaction is quenched with 50 μl of 0.5 M sodium carbonate
|
Type
|
CUSTOM
|
Details
|
Absorption
|
Type
|
CUSTOM
|
Details
|
The signal is proportional to the amount of products from the uninhibited reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O(C1C=CC([N+]([O-])=O)=CC=1)C1O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]1O.C([O-])(=O)C.[Na+].[CH2:27]1[CH2:35][N:34]2[CH:30]([CH:31]([OH:37])[CH:32]([OH:36])[CH2:33]2)[CH:29]([OH:38])[CH2:28]1>>[CH2:27]1[CH2:35][N:34]2[C@@H:30]([C@H:31]([OH:37])[C@H:32]([OH:36])[CH2:33]2)[C@H:29]([OH:38])[CH2:28]1 |f:1.2|
|
Name
|
|
Quantity
|
25 μL
|
Type
|
reactant
|
Smiles
|
O(C1[C@@H](O)[C@@H](O)[C@H](O)[C@H](O1)CO)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(C2C(C(CN2C1)O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction for 60 minutes at 37° C.
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
the reaction is quenched with 50 μl of 0.5 M sodium carbonate
|
Type
|
CUSTOM
|
Details
|
Absorption
|
Type
|
CUSTOM
|
Details
|
The signal is proportional to the amount of products from the uninhibited reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |